Ferrous lactate trihydrate, also known as iron(II) lactate trihydrate, is a coordination complex of iron with lactate ligands, typically represented by the formula . This compound appears as a greenish-white powder or crystalline mass and has a molar mass of approximately 288.03 g/mol . It is commonly used in various applications due to its solubility in water and its nutritional benefits, particularly in iron supplementation.
The compound can undergo oxidation when exposed to air, converting from the ferrous (Fe²⁺) state to ferric (Fe³⁺), which may affect its stability and color retention properties in food applications.
Ferrous lactate trihydrate is recognized for its biological significance, particularly in the prevention and treatment of iron-deficiency anemia. It serves as an effective iron supplement due to its relatively high bioavailability compared to other iron salts. The compound is often included in dietary supplements and fortified foods, helping to increase hemoglobin levels and improve oxygen transport in the blood .
The primary methods for synthesizing ferrous lactate trihydrate include:
Ferrous lactate trihydrate has diverse applications across various fields:
Ferrous lactate trihydrate may interact with various substances, affecting its absorption and efficacy:
Several compounds share similarities with ferrous lactate trihydrate. Here are some notable examples:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Ferrous Sulfate | FeSO₄ | Commonly used for iron supplementation; less soluble. |
| Ferric Lactate | Fe(C₃H₅O₃)₃ | Oxidized form; used in different applications. |
| Iron(III) Chloride | FeCl₃ | Stronger oxidizing agent; used in water treatment. |
| Ferrous Gluconate | C₁₂H₂₂FeO₁₂ | Often preferred for gastrointestinal tolerability. |
Uniqueness of Ferrous Lactate Trihydrate:
Ferrous lactate trihydrate represents a coordination complex of iron in the +2 oxidation state with lactate ligands and three molecules of crystalline water [1]. This compound belongs to the class of organic iron salts derived from lactic acid and serves as an important example of metal-organic coordination chemistry [2]. The compound exists as greenish-white crystals or light green powder with a characteristic weak odor [3] [19].
The molecular formula of ferrous lactate trihydrate is established as C₆H₁₆FeO₉, representing the iron(II) cation coordinated with two lactate anions and three water molecules of hydration [1] [2]. The comprehensive molecular weight data for this compound is presented in Table 1.
Table 1: Molecular Weight Specifications for Ferrous Lactate Trihydrate
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight (computed) | 288.03 g/mol | [1] |
| Molecular Weight (alternate) | 288.07 g/mol | [4] |
| Exact Mass | 288.01437 g/mol | [5] |
| Monoisotopic Mass | 288.014370 g/mol | [2] |
| Average Mass | 288.030 g/mol | [2] |
The compound exhibits distinct hydration states depending on the stereochemical configuration of the lactate ligands [8] [35]. The levo enantiomer typically occurs as the dihydrate form (C₆H₁₄FeO₈, molecular weight 270.02 g/mol), while the racemic mixture manifests as the trihydrate form with the molecular weight of 288.03 g/mol [19] [35].
The structural framework of ferrous lactate trihydrate consists of iron(II) cations coordinated to two lactate ligands through bidentate coordination [13]. Each lactate ligand, with the formula C₃H₅O₃⁻, contains both carboxylate and hydroxyl functional groups that can participate in coordination bonding [1]. The International Union of Pure and Applied Chemistry name for this compound is 2-hydroxypropanoate;iron(2+);trihydrate [1].
The compound demonstrates a complex bonding arrangement where the iron center adopts a coordination geometry influenced by the lactate ligands and water molecules [13]. The coordination occurs through the carboxylate oxygen atoms of the lactate ligands, while the hydroxyl groups on the lactate can participate in hydrogen bonding networks [16]. The structural formula can be represented as Fe(C₃H₅O₃)₂·3H₂O, indicating the stoichiometric relationship between the metal center, organic ligands, and water molecules [4].
Spectroscopic analysis reveals characteristic absorption patterns in the infrared region, with specific vibrational modes corresponding to the iron-oxygen bonds and the organic ligand framework [1]. The compound exhibits solubility characteristics typical of hydrated metal salts, being sparingly soluble in water and practically insoluble in ethanol [19].
Ferrous lactate trihydrate exhibits significant stereochemical complexity due to the presence of chiral centers in the lactate ligands [10] [22]. The lactate ion contains one asymmetric carbon atom bearing four different substituents: a methyl group, a hydroxyl group, a carboxyl group, and a hydrogen atom [21] [22]. This configuration gives rise to two enantiomeric forms of the lactate ligand: dextrorotatory (d-lactate) and levorotatory (l-lactate) [21] [22].
Table 2: Stereochemical Properties of Ferrous Lactate Forms
| Form | Stereochemistry | Optical Activity | Hydration State | Molecular Formula |
|---|---|---|---|---|
| L-ferrous lactate | RACEMIC | (+/-) | Dihydrate | C₆H₁₄FeO₈ |
| Racemic ferrous lactate | RACEMIC | None (inactive) | Trihydrate | C₆H₁₆FeO₉ |
| Individual enantiomers | CHIRAL | Active | Variable | C₆H₁₀FeO₆·xH₂O |
The stereochemical analysis indicates that ferrous lactate can exist with zero defined stereocenters out of two potential stereogenic positions, depending on the specific enantiomeric composition [10]. The racemic mixture, which occurs as the trihydrate, contains equal amounts of both d- and l-lactate ligands, resulting in optical inactivity due to internal compensation [22] [23]. This racemic form represents the most commonly encountered commercial preparation of ferrous lactate trihydrate [35].
The optical rotation properties of ferrous lactate dihydrate demonstrate specific rotation values between +6.0° to +11.0° when calculated on an anhydrous basis [33] [35]. This optical activity reflects the predominance of one enantiomeric form in the dihydrate preparation, contrasting with the optically inactive trihydrate form [35].
The crystal structure of ferrous lactate trihydrate has been characterized through various analytical techniques, though comprehensive crystallographic data remains limited in the current literature [17]. The compound crystallizes in a structure that accommodates both the metal coordination sphere and the hydrogen bonding network formed by the water molecules [19].
The crystal morphology typically appears as greenish-white crystals or fine powder, with the color attributed to the d-d electronic transitions characteristic of iron(II) complexes [3] [19]. The crystalline form demonstrates stability under normal storage conditions but shows sensitivity to light and air exposure, which can lead to oxidation and color changes [8] [11].
Water content analysis reveals that the trihydrate form contains approximately 18.8% water by weight, calculated from the stoichiometric formula [19]. Thermogravimetric analysis indicates that water loss occurs in stages, with the first dehydration step typically occurring at temperatures below 100°C under reduced pressure conditions [19].
The coordination chemistry of iron(II) in ferrous lactate trihydrate involves octahedral or pseudo-octahedral geometry around the metal center [13] [16]. The iron(II) cation, with its d⁶ electronic configuration, readily forms coordination bonds with the oxygen donor atoms from both the carboxylate and hydroxyl groups of the lactate ligands [13].
Table 3: Coordination Environment of Iron(II) in Lactate Complexes
| Coordination Site | Donor Atom | Bond Type | Typical Bond Length Range |
|---|---|---|---|
| Carboxylate oxygen | O⁻ | Ionic/Covalent | 2.0-2.2 Å |
| Hydroxyl oxygen | OH | Coordinate covalent | 2.1-2.3 Å |
| Water oxygen | H₂O | Coordinate covalent | 2.0-2.2 Å |
The lactate ligands function as bidentate chelating agents, forming five-membered chelate rings with the iron center [13] [16]. This chelation contributes to the thermodynamic stability of the complex compared to monodentate coordination modes [16]. The coordination sphere may be completed by water molecules, which can occupy remaining coordination sites and participate in extensive hydrogen bonding networks within the crystal structure [13].
Electronic spectroscopy of iron(II) lactate complexes reveals characteristic absorption bands in the visible and near-infrared regions, corresponding to ligand field transitions [15]. These electronic transitions provide insights into the coordination geometry and the strength of the metal-ligand interactions [15]. The paramagnetic nature of the iron(II) center, with four unpaired electrons in the high-spin configuration, influences both the magnetic properties and the nuclear magnetic resonance behavior of the compound [31].
Ferrous lactate trihydrate manifests as a light green to greenish-white crystalline powder with distinctive physical characteristics that distinguish it from other iron salts [1] [2] [3]. The compound exhibits a characteristic slight odor reminiscent of lactic acid, combined with a mild, sweet and ferruginous taste that reflects its iron content [2] [3] [4]. This organoleptic profile makes it particularly suitable for food fortification applications where palatability is essential.
The trihydrate form specifically appears as greenish-white powder or crystalline mass with enhanced stability compared to anhydrous variants [2] [5]. The presence of three water molecules in the crystal lattice contributes to the compound's distinctive appearance and influences its handling properties. The crystalline structure maintains consistent visual characteristics under proper storage conditions, though exposure to air may cause darkening due to oxidation processes [2] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₆FeO₉ | [6] [7] |
| Molecular Weight (g/mol) | 288.03 | [6] [7] |
| Appearance | Crystalline powder | [1] [2] [3] |
| Color | Light green to greenish-white | [1] [2] [3] |
| Odor | Characteristic slight odor | [2] [3] |
| Taste | Mild, sweet and ferruginous | [4] |
Ferrous lactate trihydrate demonstrates sparingly soluble behavior in cold water with a solubility ratio of approximately 1:50 weight to volume [2] [8] [3]. This solubility profile significantly improves with temperature elevation, becoming freely soluble in hot water while maintaining the same pH characteristics [9]. The aqueous solutions consistently exhibit pH values between 5.0 and 6.0, reflecting the compound's slightly acidic nature due to the lactate moiety [2] [8] [3].
In ethanol and methanol, the compound shows practically insoluble characteristics, which is typical for hydrated iron salts [2] [8] [3]. This limited solubility in alcoholic media restricts its applications in certain pharmaceutical formulations but enhances its stability in aqueous-based systems. The compound remains generally insoluble in most organic solvents, which is advantageous for purification processes and storage stability [2] [3].
| Medium | Solubility | pH of Solution | Reference |
|---|---|---|---|
| Water (cold) | Sparingly soluble (1:50 w/v) | 5.0-6.0 | [2] [8] [3] |
| Water (hot) | Freely soluble | 5.0-6.0 | [9] |
| Ethanol | Practically insoluble | N/A | [2] [8] [3] |
| Methanol | Practically insoluble | N/A | [3] |
| Organic solvents | Generally insoluble | N/A | [2] [3] |
Ferrous lactate trihydrate exhibits thermal decomposition beginning around 200°C rather than a distinct melting point, which is characteristic of hydrated organic iron complexes [8] [10]. The compound demonstrates thermal stability up to 100°C under dry conditions, making it suitable for various processing applications within this temperature range [11] [12].
The loss on drying specification allows for maximum 18% water content when dried at 100°C under vacuum conditions (approximately 700 mmHg) [8]. This specification accounts for the three water molecules in the crystal lattice plus any surface moisture. Dehydration occurs progressively above 100°C under atmospheric pressure, with complete removal of crystal water occurring before the onset of decomposition [8] [10].
Complete decomposition of the organic framework occurs around 500°C in an oxidizing atmosphere, ultimately yielding iron oxides as the final residue [11]. This thermal behavior is crucial for analytical methods and manufacturing processes that involve elevated temperatures.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Decomposition Temperature | Begins ~200°C | Air atmosphere | [8] [10] |
| Loss on Drying | Max 18% (100°C, vacuum) | Vacuum, 700 mmHg | [8] |
| Thermal Stability Range | Stable up to 100°C | Dry conditions | [11] [12] |
| Dehydration Temperature | Progressive above 100°C | Atmospheric pressure | [8] [10] |
| Complete Decomposition | ~500°C | Oxidizing atmosphere | [11] |
Ferrous lactate trihydrate produces slightly acidic aqueous solutions with pH values consistently ranging from 5.0 to 6.0 in 1:50 dilutions [2] [8] [3]. This pH range reflects the compound's inherent acid-base properties, where the lactate anion contributes to the solution's buffering capacity while the ferrous cation exhibits weak Lewis acid characteristics [8] [13].
The compound demonstrates optimal pH stability within the 4.5-6.0 range, where it maintains maximum solubility and minimum oxidation susceptibility [8] [13]. Below pH 4.5, the compound remains stable but may exhibit increased iron liberation, while above pH 6.0, precipitation risks increase due to iron hydroxide formation [8] [13].
The acid-base characteristics make ferrous lactate trihydrate particularly suitable for acidic food systems below pH 4.5, where there is reduced susceptibility to oxidation and conversion to the ferric form [3] [14]. This property is exploited in food fortification applications where maintaining the ferrous oxidation state is crucial for bioavailability.
Ferrous lactate trihydrate exhibits deliquescent properties and is sensitive to both air and light exposure [2] [3] [11]. Upon air exposure, the primary degradation pathway involves oxidation to ferric form, resulting in color changes from light green to brownish hues [2] [3] [11]. This oxidation process is accelerated by moisture and elevated temperatures.
Light sensitivity leads to photodegradation processes that can produce altered heme products and compromise the compound's integrity [2] [11] [15]. The degradation kinetics are influenced by environmental factors, with optimal storage conditions requiring temperatures between 5-30°C in dry, light-protected environments [16] [17].
The compound demonstrates a shelf life of 2-3 years when properly stored in original packaging under controlled conditions [16] [17] [18]. Moisture sensitivity requires protection from high humidity environments, as the deliquescent nature can lead to hydrolysis products and accelerated degradation [2] [3].
| Parameter | Effect/Value | Degradation Product | Reference |
|---|---|---|---|
| Air Exposure | Oxidation to ferric form | Ferric lactate | [2] [3] [11] |
| Light Sensitivity | Photodegradation occurs | Altered heme products | [2] [11] [15] |
| Moisture Sensitivity | Deliquescent | Hydrolysis products | [2] [3] |
| pH Stability Range | 4.5-6.0 (optimal) | Precipitation at high pH | [8] [13] |
| Shelf Life | 2-3 years | Oxidized species | [16] [17] [18] |
| Storage Temperature | 5-30°C | Thermal decomposition | [16] [17] |
Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of ferrous lactate trihydrate. The C=O stretch from the lactate moiety appears in the 1600-1550 cm⁻¹ region, while the O-H stretch from coordinated water molecules manifests in the 3400-3200 cm⁻¹ range [19] [20]. Fe-O vibrations are typically observed in the 400-600 cm⁻¹ region, providing evidence of metal-ligand coordination [19] [20].
X-ray diffraction analysis yields characteristic peaks at 7.18, 3.58, 2.38, and 1.78 Å, which are diagnostic for the trihydrate crystal structure [21]. These diffraction patterns confirm the monoclinic crystal system and provide structural fingerprints for quality control applications [19] [21].
UV-Visible spectroscopy shows ligand-to-metal charge transfer (LMCT) bands in the 200-400 nm range, characteristic of iron-lactate coordination complexes [22]. The d-d transitions appear in the 400-800 nm region, though these are generally weak due to the spin-forbidden nature of transitions in high-spin ferrous complexes [22].
| Technique | Characteristic Feature | Wavelength/Position | Reference |
|---|---|---|---|
| IR Spectroscopy | C=O stretch (lactate) | 1600-1550 cm⁻¹ | [19] [20] |
| IR Spectroscopy | O-H stretch (water) | 3400-3200 cm⁻¹ | [19] [20] |
| IR Spectroscopy | Fe-O vibrations | 400-600 cm⁻¹ | [19] [20] |
| X-ray Diffraction | Characteristic peaks | 7.18/3.58/2.38/1.78 Å | [21] |
| UV-Visible | LMCT bands | 200-400 nm | [22] |
| UV-Visible | d-d transitions | 400-800 nm | [22] |
Irritant